molecular formula C₁₇H₂₄N₃NaO₅S B022135 Meropenem Sodium Salt CAS No. 211238-34-5

Meropenem Sodium Salt

Cat. No. B022135
M. Wt: 405.4 g/mol
InChI Key: UBQRNADYCUXRBD-NACOAMSHSA-M
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Description

Meropenem Sodium Salt is a broad-spectrum carbapenem antibiotic. It is active against Gram-positive and Gram-negative bacteria . Meropenem exerts its action by penetrating bacterial cells readily and interfering with the synthesis of vital cell wall components, which leads to cell death .


Synthesis Analysis

The synthesis of Meropenem involves the use of a high-performance Pd/AC catalyst. The surface of the urea-treated AC (AC-U) contained more carbonylic groups and nitrogenous species but fewer hydroxylic and carboxylic groups than the surfaces of the ACs subjected to other treatments. Consequently, in the hydrogenation synthesis of meropenem, the Pd/AC-U catalyst provided a higher meropenem yield and lower amounts of impurities in the meropenem product than the other catalysts . Another synthesis method for meropenem involves a series of reactions including condensation, reaction in the presence of a base, Wittig ring closure reaction, hydrolysis, and hydrogenation .


Molecular Structure Analysis

The optimum molecular geometry, harmonic vibrational frequencies, infrared intensities, and Raman scattering activities were calculated according to the density-functional theory (DFT/B3LYP method) with a 6-31G (d,p) basis set . The differences between the observed and scaled wavenumber values were small, allowing a detailed interpretation of the FT-IR and Raman spectra .


Chemical Reactions Analysis

Meropenem undergoes various chemical reactions. The UV, FT-IR, and Raman spectra of meropenem were recorded during a solid-state stability study . The bending vibrations of the C-O-H bond were observed at 1202 and 1188 cm -1 (calculated and experimental IR and Raman spectra, respectively) . A novel stability-indicating HPLC method for the quantitative determination of impurities in meropenem raw material was established and fully validated .


Physical And Chemical Properties Analysis

Meropenem Sodium Salt has a water solubility of 5.63 mg/mL, a logP of -0.69, a logS of -1.8, a pKa (Strongest Acidic) of 3.28, a pKa (Strongest Basic) of 9.39, a Hydrogen Acceptor Count of 6, a Hydrogen Donor Count of 3, a Polar Surface Area of 110.18 Å 2, a Rotatable Bond Count of 5, a Refractivity of 97.89 m 3 ·mol -1, a Polarizability of 39.29 Å 3, and a Number of Rings of 3 .

Safety And Hazards

Meropenem Sodium Salt may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Meropenem is approved by the US Food and Drug Administration for the treatment of complicated skin and skin-structure infections, complicated intra-abdominal infections, and pediatric bacterial meningitis (in patients ⩾3 months of age) . In clinical trials, it also has shown efficacy as initial empirical therapy for the treatment of nosocomial pneumonia . Alternative meropenem dosing strategies for the optimization of outcomes are under investigation .

properties

IUPAC Name

sodium;(4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S.Na/c1-7-12-11(8(2)21)16(23)20(12)13(17(24)25)14(7)26-9-5-10(18-6-9)15(22)19(3)4;/h7-12,18,21H,5-6H2,1-4H3,(H,24,25);/q;+1/p-1/t7-,8-,9+,10+,11-,12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQRNADYCUXRBD-NACOAMSHSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)N(C)C)C(=O)[O-])C(C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)N(C)C)C(=O)[O-])[C@@H](C)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N3NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50635806
Record name 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, monosodium salt, (4R,5S,6S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Meropenem Sodium Salt

CAS RN

211238-34-5
Record name 1-Azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 3-[[(3S,5S)-5-[(dimethylamino)carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-, monosodium salt, (4R,5S,6S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50635806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
Y Takeuchi, Y Takebayashi, M Sunagawa… - Chemical and …, 1993 - jstage.jst.go.jp
… Lyophilization of Meropenem Aliquots of 2 ml of meropenem solution or meropenem sodium salt solution were lyophilized in 18 ml glass vials. Lyophilization conditions were as follows: …
Number of citations: 31 www.jstage.jst.go.jp
J Hrabák - Sepsis: Diagnostic Methods and Protocols, 2014 - Springer
… 1, meropenem (384.5 m/z); 2, meropenem sodium salt (406.5 m/z); 3, meropenem disodium … Native meropenem molecule should have 384.5 m/z; meropenem sodium salt, 406.5 m/z; …
Number of citations: 22 link.springer.com
AS Prashad, N Vlahos, P Fabio, GB Feigelson - Tetrahedron letters, 1998 - Elsevier
… By extending the reaction time to 2.5 hours, the reaction was found to go to completion and a 50% yield of the desired meropenem sodium salt was obtained 7 (Scheme 5). …
Number of citations: 9 www.sciencedirect.com
Y HAMAzUME, A UEMURA, T NoGUci
Number of citations: 0
J Hrabák, V Študentová, R Walková… - Journal of clinical …, 2012 - Am Soc Microbiol
… m/z 384.5); [Meropenem+Na] + , meropenem sodium salt (m/z 406.5); [… of decarboxylated product) 406.5 (meropenem sodium salt) … 406.5 (meropenem sodium salt) 380.5 (sodium salt of …
Number of citations: 233 journals.asm.org
J Hrabák, R Walková, V Študentová… - Journal of clinical …, 2011 - Am Soc Microbiol
… 4), but no m/z 405 peaks (meropenem sodium salt) were detected in the spectra of these strains. Therefore, we defined a positive as a lack of the m/z 383 and/or m/z 405 peaks. There …
Number of citations: 397 journals.asm.org
J Hrenovic, I Goic-Barisic, S Kazazic… - …, 2016 - eurosurveillance.org
… the negative control solution with only meropenem and characteristic peaks indicating no degradation of this antibiotic (m/z 383 meropenem molecule; m/z 405 meropenem sodium salt; …
Number of citations: 83 www.eurosurveillance.org
QK Nguyen, MN Duong, TB Nguyen… - Separation Science …, 2023 - Taylor & Francis
Meropenem is a broad-spectrum β-lactam antibiotic effective against a wide variety of gram-positive and gram-negative organisms, and has been extensively used in the intensive care …
Number of citations: 2 www.tandfonline.com
J Hrabák, E Chudáčková… - Clinical microbiology …, 2013 - Am Soc Microbiol
Matrix-assisted laser desorption ionization–time of flight mass spectrometry (MALDI-TOF MS) has been successfully applied as an identification procedure in clinical microbiology and …
Number of citations: 345 journals.asm.org
L Hleba, M Hlebová, A Kováčik, J Čuboň, J Medo - Antibiotics, 2021 - mdpi.com
… meropenem sodium salt), 402.338 m/z (meropenem with cleaved amide bond), 423.945 m/z (meropenem sodium salt with … of hydrolyzed meropenem and meropenem sodium salt [45]. …
Number of citations: 8 www.mdpi.com

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